(+)-delta-Selinene

Catalog No.
S645839
CAS No.
28624-28-4
M.F
C15H24
M. Wt
204.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-delta-Selinene

CAS Number

28624-28-4

Product Name

(+)-delta-Selinene

IUPAC Name

(8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m1/s1

InChI Key

VEGYMPQCXPVQJY-OAHLLOKOSA-N

SMILES

CC1=C2C=C(CCC2(CCC1)C)C(C)C

Canonical SMILES

CC1=C2C=C(CCC2(CCC1)C)C(C)C

Isomeric SMILES

CC1=C2C=C(CC[C@]2(CCC1)C)C(C)C
(+)-delta-Selinene is a naturally-occurring compound belonging to the class of sesquiterpenes. It is a colorless liquid with a distinct odor and is found in various plant species, including carrot, parsley, and celery. (+)-delta-Selinene has drawn attention due to its potential biological and medicinal properties. In this paper, we provide an overview of the physical and chemical properties, synthesis, characterization, analytical methods, biological properties, safety, and potential applications of (+)-delta-Selinene.
Sesquiterpenes are a class of organic compounds that contain three isoprene units. (+)-delta-Selinene is a sesquiterpene with the chemical formula C15H24. It was first isolated from the essential oil of celery seed by Tjaden in 1906. Various plant species have been shown to contain (+)-delta-Selinene, including carrot, parsley, and celery. The compound has a distinctive aroma and is used as a fragrance in the food and cosmetic industry.
(+)-delta-Selinene is a colorless liquid with a slightly sweet odor. Its boiling point is 246°C, and its melting point is -6°C. The compound is sparingly soluble in water but soluble in most organic solvents. Its refractive index is 1.498, and it is optically active, specifically rotating plane-polarized light clockwise. The molecule contains two chiral centers, leading to four possible stereoisomers, of which (+)-delta-Selinene is one.
Different methods have been proposed for the synthesis of (+)-delta-Selinene, including the extraction from natural sources, chemical synthesis, and microbial synthesis. The extraction from natural sources involves the isolation of the compound from plant essential oils. Chemical synthesis involves the reaction of appropriate precursors, while microbial synthesis involves the use of biological organisms to produce the compound.
used to detect and quantify (+)-delta-Selinene include gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. GC-MS, coupled with headspace analysis, has emerged as the most accurate and precise method for the detection and quantification of (+)-delta-Selinene in plant extracts.
Several studies have investigated the biological properties of (+)-delta-Selinene. It has been shown to possess antimicrobial, anti-inflammatory, and neuroprotective properties. (+)-delta-Selinene also exhibits antitumor activity and has been shown to induce apoptotic cell death in cancer cells.
There is no evidence of acute toxicity associated with (+)-delta-Selinene consumption in humans. However, at higher doses, (+)-delta-Selinene can cause respiratory irritation and central nervous system depression in animal models.
(+)-delta-Selinene is used as a flavor and fragrance agent in the food industry. It is also used as a starting material in the synthesis of other sesquiterpenes with potential medicinal properties.
Research on (+)-delta-Selinene is ongoing, and new data continues to emerge on its chemical and biological properties. Recent studies have focused on its potential as an anticancer agent and its effects on the immune system.
The potential applications of (+)-delta-Selinene in research and industry are numerous. It has potential as a flavor and fragrance agent and as a starting material in the production of other sesquiterpenes with medicinal properties. The compound's neuroprotective properties are also of interest in the treatment of neurodegenerative diseases.
Despite the promising biological and medicinal properties of (+)-delta-Selinene, there are limitations to its widespread use. The compound is not readily available in large quantities, and its synthesis can be expensive. Additionally, further studies are necessary to establish its safety and efficacy in humans. Future research should focus on addressing these limitations and evaluating the compound's potential as a therapeutic agent for various diseases.
1. Investigating the biological mechanisms underlying the antitumor effects of (+)-delta-Selinene.
2. Developing more efficient and cost-effective methods for the synthesis of (+)-delta-Selinene.
3. Exploring the potential of (+)-delta-Selinene as a therapeutic agent for neurodegenerative diseases.
4. Studying the effects of (+)-delta-Selinene on the immune system.
5. Evaluating the safety and efficacy of (+)-delta-Selinene in clinical trials.
6. Investigating the potential of (+)-delta-Selinene as an insecticide or fungicide.
7. Developing new applications of (+)-delta-Selinene in the food and cosmetic industries.
8. Exploring the synergistic effects of (+)-delta-Selinene with other compounds in therapeutic applications.
9. Investigating the potential of (+)-delta-Selinene as a natural preservative in the food industry.
10. Developing new analytical methods for the detection and quantification of (+)-delta-Selinene in complex matrices.

XLogP3

4.3

Wikipedia

(+)-delta-selinene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2023-08-15

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